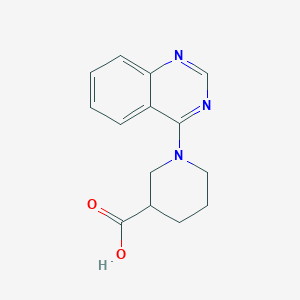

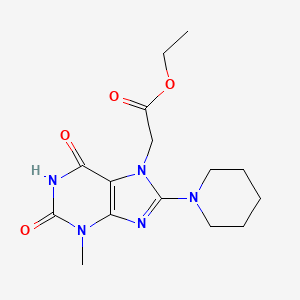

![molecular formula C15H19NO4S B2910102 1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-37-5](/img/structure/B2910102.png)

1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiro compounds are a class of organic compounds that have two or more rings that intersect at one atom, typically a carbon . They are named for their resemblance to the loops of a Spirograph. The atom at the intersection of the rings is called the spiro atom .

Synthesis Analysis

The synthesis of spiro compounds has been a topic of interest in organic chemistry due to their unique 3D properties and presence in several natural products . Various methods have been developed for the synthesis of spiro compounds, including intermolecular alkylation, Morita–Baylis–Hillman reaction, 1,3-dipolar cycloaddition, Mannich/Pictet–Spengler reaction, sigmatropic rearrangement, and electrocyclization .Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the presence of a spiro atom at the intersection of two or more rings . This gives them unique 3D properties, which can be important in drug design .Chemical Reactions Analysis

Spiro compounds can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, they can undergo reactions such as protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a spiro atom in a molecule can influence its reactivity, stability, and other properties .Scientific Research Applications

Synthesis of New Benzo-Fused Spiro Heterocycles

The compound can be used in the synthesis of new benzo-fused spiro heterocycles. These syntheses involve reactions with isatins, oxindoles, and indenoquinoxalines with nitroalkenes, chalcones in the presence of proline or thioproline, amino acids, malononitrile, cyclic and acyclic aliphatic 1,3-diketones or aldehydes, and ethyl acetoacetate .

Preparation of 4-(2-Aminophenyl)-4-Hydroxypiperidine Derivatives

The compound can be used in the preparation of 4-(2-aminophenyl)-4-hydroxypiperidine derivatives. These derivatives can then be used in the synthesis of 1’-substituted spiro [4H-3, 1-benzoxazine-4, 4’-piperidin]-2 (1H)-one derivatives .

Antihypertensive Activity

The compound has been reported to have antihypertensive activity. This makes it potentially useful in the development of new treatments for hypertension .

Synthesis of Spiro Compounds

The compound can be used in the synthesis of various spiro compounds. These compounds are often isolated from natural sources and have been reported to display various biological activities .

Use in Polymer Chemistry

The presence of a spiro carbon moiety in the chain of some high-molecular weight compounds is important in polymer chemistry, as such polymers are devoid of the possibility of dense packing .

Use in Photochemically Active Compounds

Analogs containing a spiro fragment were obtained for photochemically active compounds. This suggests potential applications in the field of photochemistry .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1'-ethylsulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-2-21(18,19)16-9-7-15(8-10-16)11-13(17)12-5-3-4-6-14(12)20-15/h3-6H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQCBHHFKRSONU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(Ethylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2910019.png)

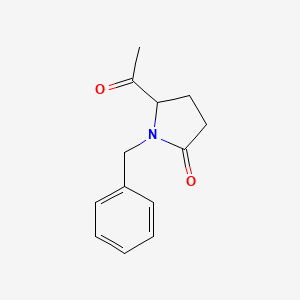

![4-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2910021.png)

![Methyl 4-(benzo[d]thiazol-2-yl(furan-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2910023.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2910025.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2910026.png)

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910033.png)

![3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2910039.png)

![N-(2-furylmethyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2910040.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}azepane-1-sulfonamide](/img/structure/B2910042.png)